(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[310]hexane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Protection and deprotection steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect functional groups during the synthesis and are later removed.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for large-scale production.
Use of catalysts: Catalysts may be employed to increase reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, (1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,3R,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Lacks the tert-butoxycarbonyl group.
(1S,3R,5R)-6-fluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Contains only one fluorine atom.
Uniqueness
The presence of two fluorine atoms and the tert-butoxycarbonyl group in (1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid makes it unique. These structural features contribute to its distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and other applications.
Properties
Molecular Formula |
C11H15F2NO4 |
---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-6(8(15)16)4-5-7(14)11(5,12)13/h5-7H,4H2,1-3H3,(H,15,16)/t5-,6-,7+/m1/s1 |
InChI Key |
LSTRNSGAOYAQTB-QYNIQEEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1C2(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C(=O)O |
Origin of Product |
United States |
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